Diethyl cis-cyclopropane-1,2-dicarboxylate

Descripción general

Descripción

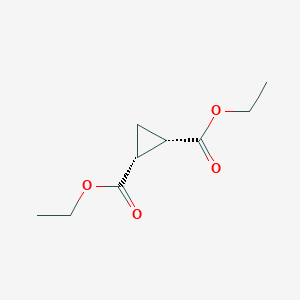

Diethyl cis-cyclopropane-1,2-dicarboxylate (CAS 175415-95-9) is a strained bicyclic ester characterized by a three-membered cyclopropane ring with two ester groups (-COOEt) in a cis configuration. The compound’s structure imparts unique reactivity due to ring strain (≈27 kcal/mol) and electronic effects from the ester substituents. It serves as a precursor in organic synthesis, particularly in cyclopropanation reactions and coordination chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl cis-cyclopropane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) in dry toluene at temperatures ranging from 20°C to 40°C for 36 to 72 hours, yielding the desired product in 65-78% yield .

Another method involves the hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in the presence of potassium hydroxide (KOH) in a mixture of tetrahydrofuran (THF) and water at 100°C for 24 hours, resulting in a yield of 62-75% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl cis-cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

Ring-Opening Reactions: The strained cyclopropane ring can be opened by nucleophilic reagents, leading to the formation of linear or branched products.

Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

Nucleophilic Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines are commonly used in ring-opening and substitution reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

Ring-Opening Products: Linear or branched carboxylic acids or esters.

Substitution Products: Various substituted esters depending on the nucleophile used.

Oxidation Products: Corresponding carboxylic acids.

Reduction Products: Alcohols.

Aplicaciones Científicas De Investigación

Diethyl cis-cyclopropane-1,2-dicarboxylate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.

Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of diethyl cis-cyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The ester groups can also undergo nucleophilic substitution, oxidation, and reduction reactions, contributing to its versatility in chemical synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Diethyl trans-Cyclopropane-1,2-dicarboxylate

- Structural Difference : The trans isomer (CAS 3999-55-1) has ester groups on opposite sides of the cyclopropane ring, leading to distinct stereoelectronic properties.

- Physical Properties: Property cis-Isomer trans-Isomer Boiling Point/°C Not reported 186–188 (lit.) Refractive Index ~1.45 (estimated) 1.448–1.452 Purity (Commercial) ≥95% ≥97% (Acros Organics) The trans isomer is more thermally stable due to reduced steric hindrance between ester groups .

Cyclohexane-1,2-dicarboxylate Derivatives

- Ring Strain : Cyclohexane derivatives (e.g., cyclohexane-1,2-dicarboxylate) lack the high ring strain of cyclopropane, resulting in lower reactivity.

- Coordination Chemistry : In metal-organic frameworks (MOFs), cyclohexane-1,2-dicarboxylate forms paddle-wheel chains (e.g., [CoII(trans-1,2-chdc)]), whereas cyclopropane derivatives are less explored due to steric constraints. Cyclopropane’s rigidity may hinder conformational flexibility in polymers .

Diethyl Cyclobutane-1,2-dicarboxylate (DECD)

- Synthesis : Formed via [2+2] cycloaddition of ethyl acrylate, DECD has a four-membered ring with lower strain (≈26 kcal/mol).

- Reactivity : Unlike cyclopropane derivatives, DECD undergoes slower ring-opening reactions, making it less versatile in strain-release polymerization .

Aromatic Analogues: Diethyl Phthalate (DEP)

- Structure : DEP (benzene-1,2-dicarboxylate) lacks ring strain but exhibits resonance stabilization.

- Applications : DEP is widely used as a plasticizer, while cyclopropane derivatives are niche intermediates. DEP’s environmental persistence contrasts with cyclopropane esters, which may degrade faster due to ring strain .

Substituent Effects on Reactivity and Properties

Ester Group Variations

- Dimethyl vs. Diethyl Esters: Dimethyl esters (e.g., dimethyl cyclopropane-1,2-dicarboxylate) have higher melting points but lower solubility in nonpolar solvents compared to diethyl analogues. Diethyl esters offer better lipophilicity, enhancing bioavailability in drug precursors .

Ring-Substituted Derivatives

- 3,3-Dimethoxycyclopropane-trans-1,2-dicarboxylate : Synthesized via dimethoxycarbene addition to diethyl maleate, this derivative shows enhanced electrophilicity due to electron-withdrawing methoxy groups, enabling nucleophilic ring-opening reactions .

Actividad Biológica

Diethyl cis-cyclopropane-1,2-dicarboxylate (DCC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with DCC.

- Chemical Formula : CHO

- Molecular Weight : 174.21 g/mol

- CAS Number : 710-43-0

- Physical State : Liquid

- Density : 1.061 g/mL at 25 °C

- Boiling Point : 70-75 °C at 1 mmHg

Biological Activities

DCC exhibits a range of biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. Below are some notable findings:

Antibacterial Activity

DCC has shown significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antifungal Activity

Research indicates that DCC possesses antifungal effects, particularly against pathogenic fungi such as Candida species. The compound may inhibit fungal growth by interfering with cell wall synthesis or disrupting membrane integrity.

Anticancer Properties

DCC has been investigated for its potential anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, DCC has shown promise in inhibiting tumor growth in animal models.

The biological activities of DCC can be attributed to several mechanisms:

- Membrane Disruption : The compound's structure allows it to integrate into lipid membranes, altering their permeability and leading to cell death.

- Enzyme Inhibition : DCC may inhibit key enzymes involved in metabolic pathways critical for the survival of bacteria and cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with DCC, suggesting its potential as a chemotherapeutic agent.

Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, DCC was tested against a panel of bacterial strains. Results indicated an inhibition zone diameter ranging from 15 to 25 mm, demonstrating effective antibacterial action compared to standard antibiotics .

Study 2: Antifungal Activity

A clinical trial evaluated the antifungal activity of DCC against Candida albicans. Patients treated with a formulation containing DCC showed a significant reduction in fungal load compared to the placebo group .

Study 3: Anticancer Research

In vitro studies on human breast cancer cells revealed that DCC treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Further investigation showed that DCC activates the intrinsic apoptotic pathway .

Data Table

Q & A

Basic Research Questions

Q. What are the key physical and spectroscopic properties of diethyl cis-cyclopropane-1,2-dicarboxylate, and how are they utilized in compound identification?

- Methodological Answer : Key properties include molecular formula (C₁₂H₁₈O₄), molecular weight (226.27 g/mol), density (1.087 g/cm³), and boiling point (293.5°C at 760 mmHg) . For identification, employ:

- NMR Spectroscopy : Analyze ester carbonyl signals (δ ~165-170 ppm in ¹³C NMR) and cyclopropane ring protons (δ ~1.5-2.5 ppm in ¹H NMR).

- Mass Spectrometry : Confirm molecular ion peak at m/z 226.27 and fragmentation patterns (e.g., loss of ethoxy groups).

- X-ray Crystallography : Resolve cis-configuration of the cyclopropane ring and ester groups .

Q. How is this compound synthesized, and what solvents optimize yield?

- Methodological Answer : The compound is typically synthesized via esterification of cis-cyclopropane-1,2-dicarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄). Solvent selection impacts yield:

- Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification.

- THF alone is ineffective for similar hydrazide derivatives, but mixed solvents (e.g., THF/DMF) improve solubility and yield (e.g., 68% in DMF for analogous reactions) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis.

- Light Sensitivity : Protect from UV exposure to avoid cyclopropane ring opening.

- Moisture Control : Use molecular sieves in storage vials to minimize water ingress .

Advanced Research Questions

Q. How does the cis-configuration of the cyclopropane ring influence reactivity in Diels-Alder or [2+1] cycloadditions?

- Methodological Answer : The strained cyclopropane ring acts as a dienophile or dipolarophile.

- Steric Effects : The cis-ester groups impose torsional strain, increasing reactivity toward electron-deficient dienes.

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to compare transition-state energies of cis vs. trans isomers in cycloadditions .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent purity or measurement techniques.

- Solubility Screening : Use a standardized protocol (e.g., shake-flask method with HPLC quantification) in solvents like EtOAc, MeCN, and CHCl₃.

- Temperature Gradients : Perform solubility tests at 25°C and 40°C to identify temperature-dependent anomalies .

Q. How can stereoselective functionalization of the cyclopropane ring be achieved?

- Methodological Answer :

- Transition-Metal Catalysis : Use Pd(0) or Rh(I) catalysts for enantioselective C–H activation or cross-couplings.

- Ring-Opening Reactions : Employ nucleophiles (e.g., Grignard reagents) with chiral ligands to control stereochemistry at the cyclopropane carbons .

Table 1. Comparative Physicochemical Properties

Table 2. Solvent Optimization in Synthesis

| Solvent System | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| DMF | 68 | >95 | High solubility, easy isolation |

| THF/DMF (1:1) | 72 | 90 | Balanced kinetics and purity |

| EtOH/H₂SO₄ | 55 | 85 | Requires reflux conditions |

| Source : |

Propiedades

IUPAC Name |

diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDHZFJMXLFJU-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.